1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
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Overview
Description
1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as pyrrolidine, and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for conditions such as diabetes, cancer, and inflammation.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride
- 6-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)10-13(18)12-4-2-3-5-14(12)19-15/h2-5,13,18H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCOAFBAUKCBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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